molecular formula C24H27O8 . Na B602381 Equilin 3-O-beta-D-Glucuronide Sodium Salt CAS No. 27610-12-4

Equilin 3-O-beta-D-Glucuronide Sodium Salt

Cat. No.: B602381
CAS No.: 27610-12-4
M. Wt: 466.46
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Mechanism of Action

Target of Action

Equilin 3-O-beta-D-Glucuronide Sodium Salt is a derivative of Equilin , which is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin . The primary targets of this compound are estrogen receptors, which play a crucial role in various biological processes including the reproductive system, cardiovascular system, and bone health.

Preparation Methods

The preparation of Equilin 3-O-beta-D-Glucuronide Sodium Salt involves the glucuronidation of equilin. This process typically includes the reaction of equilin with glucuronic acid in the presence of a catalyst. The reaction conditions often involve a controlled temperature and pH to ensure the efficient formation of the glucuronide derivative . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Equilin 3-O-beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Equilin 3-O-beta-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for the identification and quantification of estrogens and their metabolites.

    Biology: Studied for its role in estrogen metabolism and its effects on various biological processes.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.

    Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.

Comparison with Similar Compounds

Equilin 3-O-beta-D-Glucuronide Sodium Salt can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and properties, which make it particularly useful in the study of estrogen metabolism and its effects on biological systems .

Biological Activity

Equilin 3-O-beta-D-Glucuronide Sodium Salt is a glucuronide derivative of equilin, a natural estrogenic compound derived from equine sources. This compound has garnered attention due to its potential biological activities, particularly in the context of hormone replacement therapy and its effects on various physiological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its glucuronidation at the 3-position of the equilin molecule. The chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₂O₁₁Na
  • Molecular Weight : 443.48 g/mol
  • CAS Number : 27610-12-4

This compound is known for its solubility in water due to the presence of the sodium salt form, which enhances its bioavailability and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ERs). As a metabolite of equilin, it exhibits estrogenic activity that can influence various cellular processes:

  • Estrogen Receptor Modulation : The compound binds to ERs, leading to the activation or inhibition of gene expression involved in reproductive and metabolic functions.
  • Impact on Cell Signaling Pathways : It affects pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
  • Neuroprotective Effects : Recent studies suggest that glucuronidated metabolites can cross the blood-brain barrier and may exhibit neuroprotective properties by modulating oxidative stress and inflammation .

Estrogenic Activity

This compound has been shown to possess estrogenic activity comparable to that of estradiol in certain assays. This activity is significant for understanding its role in hormone replacement therapies, particularly for postmenopausal women.

Neuroprotective Properties

Research indicates that glucuronidated flavonoids, including derivatives like Equilin 3-O-beta-D-Glucuronide, may protect against neurological disorders by promoting cognitive resilience and reducing oxidative damage in neuronal cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can stimulate cell proliferation in estrogen-sensitive cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer cell line)
  • Assay Type : MTT assay to measure cell viability
  • Results : Enhanced proliferation at concentrations ranging from 1 nM to 100 nM .

In Vivo Studies

Animal studies have shown that administration of Equilin 3-O-beta-D-Glucuronide results in significant improvements in bone density and metabolic parameters in ovariectomized rats, suggesting potential applications in osteoporosis management .

Comparative Biological Activity Table

CompoundEstrogenic ActivityNeuroprotective EffectsBone Density Improvement
Equilin 3-O-beta-D-GlucuronideModerateYesSignificant
EstradiolHighYesHigh
Other Glucuronides (e.g., Quercetin)VariableYesModerate

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCQARKDIGTAAQ-FWXKPSQYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C1CCC2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[C@@H]1CCC2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747708
Record name Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27610-12-4
Record name Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Equilin 3-O-beta-D-Glucuronide Sodium Salt
Reactant of Route 2
Equilin 3-O-beta-D-Glucuronide Sodium Salt
Reactant of Route 3
Equilin 3-O-beta-D-Glucuronide Sodium Salt
Reactant of Route 4
Equilin 3-O-beta-D-Glucuronide Sodium Salt
Reactant of Route 5
Equilin 3-O-beta-D-Glucuronide Sodium Salt
Reactant of Route 6
Equilin 3-O-beta-D-Glucuronide Sodium Salt

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